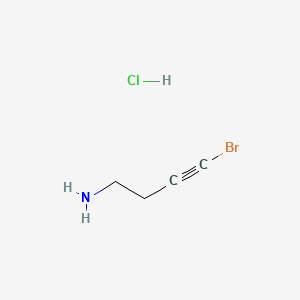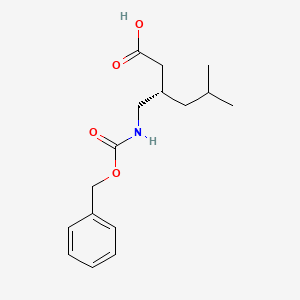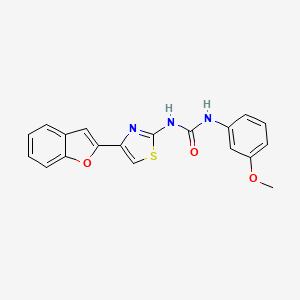
4-Bromobut-3-yn-1-aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromobut-3-yn-1-aminehydrochloride is a chemical compound with the molecular formula C4H7BrClN. It is commonly used in organic synthesis and various chemical reactions due to its unique structure, which includes a bromine atom, an alkyne group, and an amine group. This compound is often utilized in research and industrial applications for its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromobut-3-yn-1-aminehydrochloride typically involves the reaction of 4-bromobut-3-yn-1-amine with hydrochloric acid. The process can be summarized as follows:
Starting Material: 4-Bromobut-3-yn-1-amine.
Reaction with Hydrochloric Acid: The amine is treated with hydrochloric acid to form the hydrochloride salt.
Purification: The resulting product is purified through recrystallization or other suitable methods to obtain the final compound with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include:
Batch or Continuous Flow Reactors: To ensure consistent production and quality.
Automated Systems: For precise control of reaction parameters such as temperature, pressure, and concentration.
Quality Control: Rigorous testing to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromobut-3-yn-1-aminehydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Addition Reactions: The alkyne group can participate in addition reactions with electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Electrophiles: Such as halogens and acids for addition reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Addition Products: The alkyne group can be converted to alkenes or alkanes.
Oxidation Products: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction Products: The compound can be reduced to form amines or other reduced derivatives.
Scientific Research Applications
4-Bromobut-3-yn-1-aminehydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and for the preparation of complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromobut-3-yn-1-aminehydrochloride involves its reactivity with various molecular targets. The compound can interact with nucleophiles and electrophiles, leading to the formation of new chemical bonds. The alkyne group can undergo addition reactions, while the amine group can participate in nucleophilic substitution reactions. These interactions are facilitated by the unique structure of the compound, which allows it to act as a versatile intermediate in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-Bromobut-2-yn-1-aminehydrochloride: Similar structure but with a different position of the alkyne group.
4-Chlorobut-3-yn-1-aminehydrochloride: Similar structure but with a chlorine atom instead of bromine.
4-Bromobut-3-yn-1-ol: Similar structure but with a hydroxyl group instead of an amine group.
Uniqueness
4-Bromobut-3-yn-1-aminehydrochloride is unique due to its specific combination of functional groups, which provides distinct reactivity and versatility in chemical reactions. The presence of both the bromine atom and the alkyne group allows for a wide range of synthetic applications, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C4H7BrClN |
|---|---|
Molecular Weight |
184.46 g/mol |
IUPAC Name |
4-bromobut-3-yn-1-amine;hydrochloride |
InChI |
InChI=1S/C4H6BrN.ClH/c5-3-1-2-4-6;/h2,4,6H2;1H |
InChI Key |
OWMZMWGSZYUQGW-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)C#CBr.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![rac-(1R,5R,6R)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[4.1.0]heptane-5-carboxylicacid](/img/structure/B13576716.png)


![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[e][1,3]oxazine-2,4(3H)-dione](/img/structure/B13576721.png)

![Tert-butyl 3-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13576730.png)

![5-bromo-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylicacid](/img/structure/B13576738.png)
![3-(4-Fluorophenyl)spiro[3.3]heptan-1-one](/img/structure/B13576739.png)



